

N-Tosylaziridine: A Technical Guide to a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: **N-Tosylaziridine**

Cat. No.: **B123454**

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Tosylaziridine is a highly valuable, three-membered heterocyclic compound extensively utilized in organic synthesis. The electron-withdrawing nature of the tosyl group activates the aziridine ring, making it an excellent electrophile for a wide array of synthetic transformations. Its high reactivity, driven by significant ring strain, allows for efficient and often stereoselective construction of complex nitrogen-containing molecules. This guide provides a comprehensive overview of the fundamental properties of **N-Tosylaziridine**, including its physicochemical characteristics, synthesis, core reactivity, and applications, with a focus on providing actionable data and experimental protocols for laboratory use.

Physicochemical and Spectroscopic Properties

N-Tosylaziridine is a crystalline solid at room temperature. Its core properties are summarized below.

Physical and Chemical Data

Property	Value	Reference
CAS Number	3634-89-7	[1]
Molecular Formula	C ₉ H ₁₁ NO ₂ S	[1]
Molecular Weight	197.25 g/mol	[1]
Appearance	White to light yellow crystals	[2] [3]
Melting Point	63-65 °C	
Boiling Point	322.3 ± 35.0 °C (Predicted)	[3] [4]
Solubility	Soluble in polar organic solvents like THF, CH ₂ Cl ₂ , and acetonitrile. Aziridines are generally soluble in water and alcohols. [5] [6]	
Storage Temperature	-20°C	[2] [4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **N-Tosylaziridine** and its derivatives. While detailed spectra for the parent compound are not readily available in the cited literature, representative data for substituted **N-tosylaziridines** provide insight into key spectral features.

Spectroscopy	Key Features & Representative Chemical Shifts (δ in ppm) or Wavenumbers (cm $^{-1}$)
^1H NMR	Aromatic Protons (Tosyl Group): ~7.3-7.9 ppm (two doublets). Aziridine Ring Protons: Chemical shifts are highly dependent on substitution. For the parent N-Tosylaziridine, these would appear as a singlet around 2.4 ppm. For substituted aziridines, complex multiplets appear between 2.0-4.1 ppm. Methyl Protons (Tosyl Group): ~2.4 ppm (singlet). [7]
^{13}C NMR	Aromatic Carbons (Tosyl Group): ~127-145 ppm. Aziridine Ring Carbons: ~35-42 ppm for substituted examples. Methyl Carbon (Tosyl Group): ~21.7 ppm. [7] [8]
IR	S=O Stretch (Sulfonamide): ~1320 cm $^{-1}$ and ~1160 cm $^{-1}$. Aromatic C-H Stretch: ~3060 cm $^{-1}$. Aliphatic C-H Stretch: ~2920 cm $^{-1}$. [7] [9]

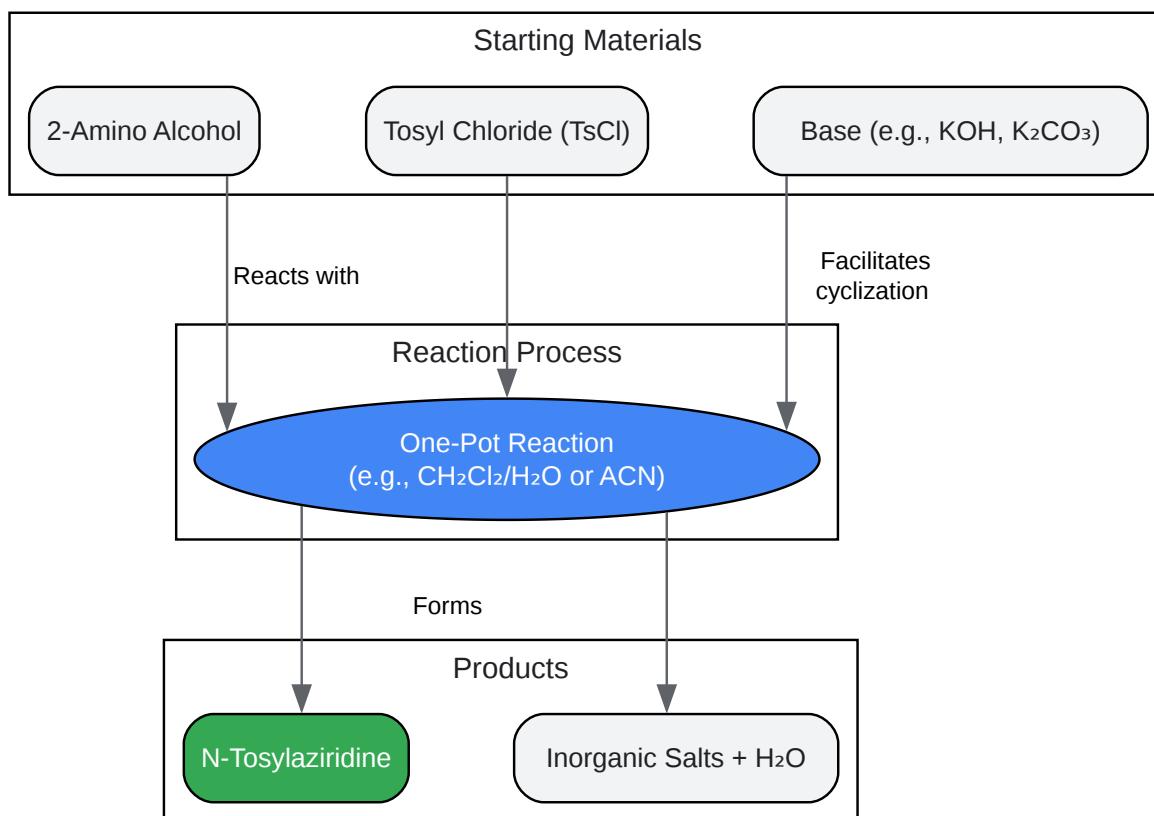
Synthesis of N-Tosylaziridine

N-Tosylaziridines can be synthesized through several reliable methods, most commonly via the cyclization of 2-amino alcohols or the direct aziridination of alkenes.

Synthesis from 2-Amino Alcohols

A prevalent method involves the tosylation of a 2-amino alcohol followed by an intramolecular cyclization (a modification of the Wenker synthesis). One-pot procedures using simple inorganic bases are efficient and avoid the isolation of unstable intermediates.

Synthesis of N-Tosylaziridine from a 2-Amino Alcohol

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Caption: One-pot synthesis of **N-Tosylaziridine** from a 2-amino alcohol.

Experimental Protocol 1: Synthesis from 2-Amino Alcohols

Adapted from Bergmeier, S. C. et al.

Method A (for hindered amino alcohols):

- To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (K₂CO₃, 4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
- Stir the mixture for 6 hours.

- Add toluene (5 mL) and filter off the solid salts.
- Evaporate the solvents under reduced pressure to yield the **N-tosylaziridine**.

Method B (for unhindered amino alcohols):

- To a vigorously stirred mixture of the 2-amino alcohol (1.0 mmol), potassium hydroxide (KOH, 2.0 g), water (2.0 mL), and dichloromethane (CH₂Cl₂, 2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.
- Stir for 30 minutes.
- Add ice and water to the reaction mixture.
- Separate the organic layer, wash with water, dry over magnesium sulfate (MgSO₄), and evaporate the solvent to yield the product.

Synthesis from Alkenes

The direct aziridination of alkenes provides another powerful route. This involves the transfer of a nitrene equivalent ('N-Ts') to a double bond. Modern methods often employ metal catalysts to achieve high yields and stereospecificity using Chloramine-T as the nitrogen source.[10]

Experimental Protocol 2: Zirconium-Catalyzed Aziridination of Alkenes

Adapted from Moura-Letts, G. et al.[7]

- In a 20 mL vial, combine the Zirconium catalyst (e.g., ZrODipic(HMPA), 0.01 equiv., 1 mol%), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.075 equiv., 7.5 mol%), and Chloramine-T (3 equiv.) in 1,2-dichloroethane (DCE, to make a 0.1M solution).
- Allow the mixture to react for 5 minutes.
- Add the alkene (1 equiv.) to the mixture.
- Stir vigorously at room temperature for 16 hours or until the alkene is consumed (monitored by TLC).

- Filter the crude mixture through a pad of 1:1 celite and silica gel, washing with dichloromethane.
- Purify the crude product by silica gel column chromatography to obtain the **N-tosylaziridine**.

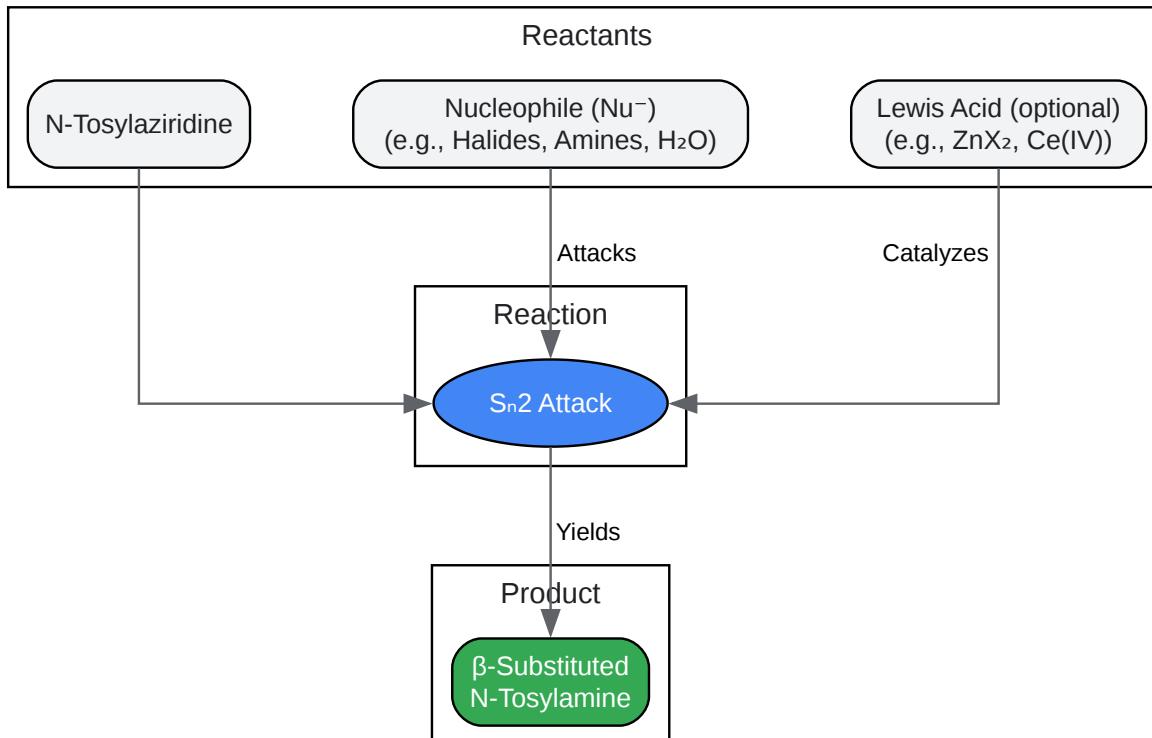
Core Reactivity and Synthetic Applications

The synthetic utility of **N-Tosylaziridine** stems primarily from its susceptibility to nucleophilic ring-opening reactions, cycloadditions, and ring expansions.

Nucleophilic Ring-Opening

Due to significant angle strain, the aziridine ring is readily opened by a wide range of nucleophiles.^[11] The reaction typically proceeds via an $S_{n}2$ mechanism, leading to regioselective formation of β -functionalized sulfonamides. Lewis acids are often employed to catalyze this transformation.

General Workflow for Nucleophilic Ring-Opening



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Caption: Lewis acid-catalyzed nucleophilic ring-opening of **N-Tosylaziridine**.

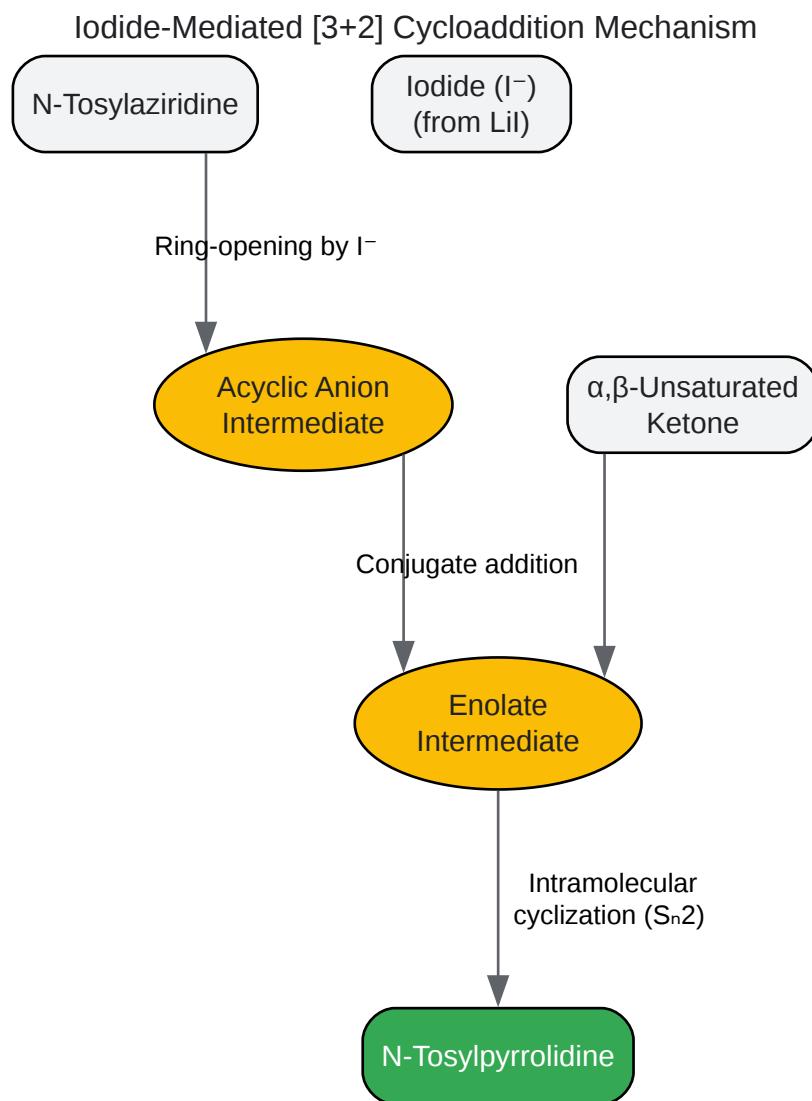
Experimental Protocol 3: Ring-Opening with Zinc (II) Halides

Adapted from Reddy, M. S. et al.

- Reflux a suspension of anhydrous zinc dihalide (e.g., ZnBr_2 , 0.73 mmol) in anhydrous dichloromethane (2.0 mL) for 5 minutes under a nitrogen atmosphere.
- Slowly add a solution of the **N-tosylaziridine** (0.365 mmol) in anhydrous dichloromethane (2.0 mL) with stirring.
- Continue to reflux the mixture until the starting material is completely consumed (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride (NH_4Cl , 2.0 mL).
- Extract the mixture with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under vacuum to yield the β -halo amine product.

[3+2] Cycloaddition Reactions

N-Tosylaziridines can act as three-atom components in [3+2] cycloaddition reactions to form five-membered heterocyclic rings, such as pyrrolidines. The reaction is initiated by a nucleophile (e.g., an iodide ion) that opens the aziridine ring to form an anionic intermediate, which then undergoes conjugate addition to a dipolarophile like an α,β -unsaturated ketone.



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Caption: Mechanism of the [3+2] cycloaddition of **N-Tosylaziridine**.

Experimental Protocol 4: Iodide-Mediated [3+2] Cycloaddition

Adapted from Hosokawa, S. et al.

- To a solution of lithium iodide (LiI, 1.2 equiv) in dimethoxyethane (DME), add **N-tosylaziridine** (2.0 equiv) at room temperature.
- Stir the mixture for 10 minutes.
- Add a solution of the α,β -unsaturated carbonyl compound (1.0 equiv) in DME dropwise.

- Stir until the reaction is complete (monitored by TLC).
- Quench the reaction by adding acetic acid (AcOH, 2.2 equiv).
- Add water and ethyl acetate (EtOAc). Separate the aqueous layer and extract it three times with EtOAc.
- Combine the organic layers, dry over sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the residue by column chromatography to yield the N-tosylpyrrolidine product.

Biological Activity and Relevance in Drug Development

While **N-Tosylaziridine** itself is primarily a synthetic intermediate, the aziridine moiety is a "privileged scaffold" in medicinal chemistry. Many natural products and synthetic compounds containing the aziridine ring exhibit significant biological activities, including antitumor, antibacterial, and enzyme-inhibitory properties.[\[10\]](#)

The true value of **N-Tosylaziridine** in drug development lies in its ability to serve as a versatile precursor for a diverse range of nitrogen-containing compounds. The ring-opening and cycloaddition reactions described above provide reliable and stereocontrolled pathways to synthesize:

- Vicinal Diamines and Amino Alcohols: Core structures in numerous pharmaceuticals.
- Complex Alkaloids: Natural products with a wide spectrum of bioactivity.
- Modified Sugars and Amino Acids: Building blocks for peptidomimetics and other therapeutics.

The tosyl group can be removed under reductive conditions, liberating the free amine for further functionalization, making **N-tosylaziridines** highly valuable starting materials for the synthesis of chiral amine derivatives.

Safety and Handling

N-Tosylaziridine is considered hazardous and must be handled with appropriate precautions in a laboratory setting.

Safety Aspect	Information
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)	NIOSH-approved N95 dust mask, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
Handling	Use in a well-ventilated area, preferably a chemical fume hood. Avoid formation of dust. Wash hands thoroughly after handling. [4]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place at -20°C. [4] [12]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [12]

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